
Morpholine, 4-((5-(((butylamino)carbonyl)amino)-3-methyl-4-isothiazolyl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-((5-(((butylamino)carbonyl)amino)-3-methyl-4-isothiazolyl)carbonyl)- is a complex organic compound that features a morpholine ring substituted with a butylamino group and an isothiazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific compound , the synthetic route may involve the following steps:
Coupling Reaction: The initial step involves the coupling of an amino alcohol with an α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of transition metal catalysis, such as palladium or copper, can facilitate the cyclization and reduction steps .
化学反応の分析
Types of Reactions
Morpholine derivatives can undergo various chemical reactions, including:
Oxidation: Morpholine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholine derivatives typically yields N-oxides, while reduction reactions produce amines .
科学的研究の応用
Morpholine derivatives have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
作用機序
The mechanism of action of morpholine derivatives involves their interaction with specific molecular targets and pathways. For example, some morpholine derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. Others may interact with cellular receptors, modulating signal transduction pathways and exerting their biological effects .
類似化合物との比較
Morpholine derivatives can be compared with other heterocyclic compounds such as piperazines and pyrrolidines. While all these compounds contain nitrogen atoms in their ring structures, morpholine derivatives are unique due to the presence of both amine and ether functional groups. This dual functionality allows for a wider range of chemical reactions and applications .
List of Similar Compounds
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.
Morpholine derivatives stand out due to their unique chemical properties and diverse applications, making them valuable compounds in various fields of research and industry.
特性
CAS番号 |
154807-49-5 |
|---|---|
分子式 |
C14H22N4O3S |
分子量 |
326.42 g/mol |
IUPAC名 |
1-butyl-3-[3-methyl-4-(morpholine-4-carbonyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-15-14(20)16-12-11(10(2)17-22-12)13(19)18-6-8-21-9-7-18/h3-9H2,1-2H3,(H2,15,16,20) |
InChIキー |
UDXRJZZJWWBZSH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=C(C(=NS1)C)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





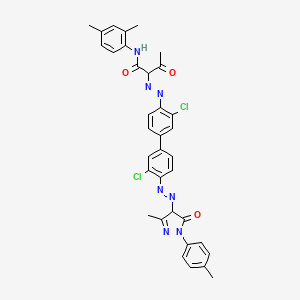
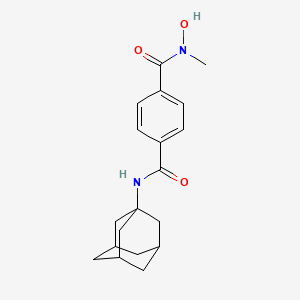
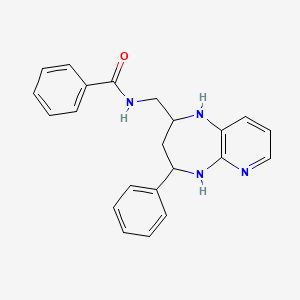
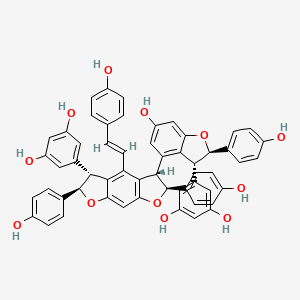
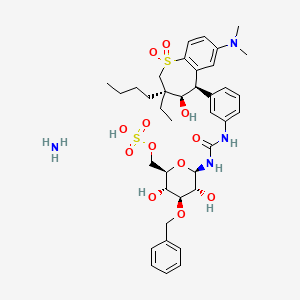

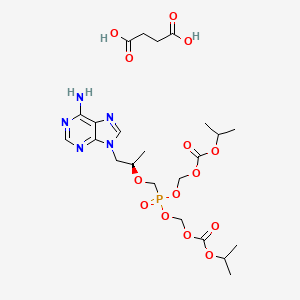
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
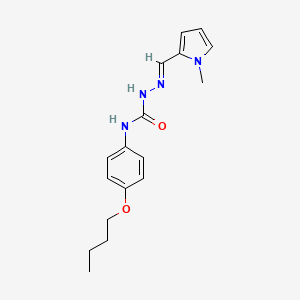

![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
